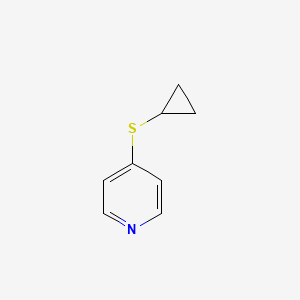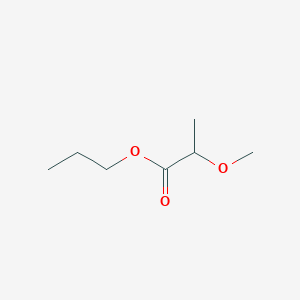
1-Methyl-1-phenyl-N-(trimethylsilyl)silanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1-phenyl-N-(trimethylsilyl)silanediamine is a chemical compound with the molecular formula C13H28N2Si3 It is known for its unique structure, which includes a phenyl group, a methyl group, and two trimethylsilyl groups attached to a silanediamine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Methyl-1-phenyl-N-(trimethylsilyl)silanediamine can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with trimethylsilyl chloride in the presence of a suitable catalyst. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process often includes continuous monitoring of reaction conditions, such as temperature and pressure, to ensure optimal yield and purity. Industrial methods may also incorporate advanced purification techniques, such as chromatography, to achieve high-quality products.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-1-phenyl-N-(trimethylsilyl)silanediamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane compounds.
Substitution: The trimethylsilyl groups can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a catalyst.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane compounds.
Substitution: Various substituted silanediamine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-1-phenyl-N-(trimethylsilyl)silanediamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other silicon-containing compounds.
Biology: Investigated for its potential use in the development of silicon-based biomaterials.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Methyl-1-phenyl-N-(trimethylsilyl)silanediamine involves its ability to interact with various molecular targets through its reactive silicon and nitrogen atoms. These interactions can lead to the formation of new chemical bonds, resulting in the synthesis of novel compounds. The pathways involved in these reactions often include nucleophilic substitution and electrophilic addition mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethyl(phenylethynyl)silane: Similar in structure but contains an ethynyl group instead of a silanediamine core.
Phenyl(trimethylsilyl)acetylene: Contains a phenyl and trimethylsilyl group but differs in its acetylene linkage.
Uniqueness
1-Methyl-1-phenyl-N-(trimethylsilyl)silanediamine is unique due to its combination of a phenyl group, a methyl group, and two trimethylsilyl groups attached to a silanediamine core. This unique structure imparts specific reactivity and properties that are not observed in other similar compounds, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
111830-94-5 |
|---|---|
Molekularformel |
C10H20N2Si2 |
Molekulargewicht |
224.45 g/mol |
IUPAC-Name |
[amino-methyl-(trimethylsilylamino)silyl]benzene |
InChI |
InChI=1S/C10H20N2Si2/c1-13(2,3)12-14(4,11)10-8-6-5-7-9-10/h5-9,12H,11H2,1-4H3 |
InChI-Schlüssel |
ORZSKCKDVFOLSC-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)N[Si](C)(C1=CC=CC=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


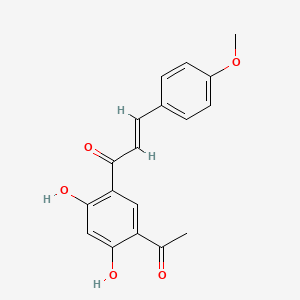
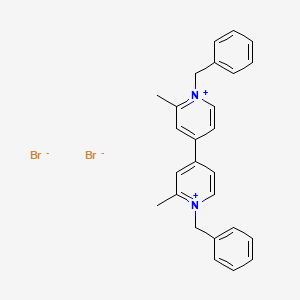
![5-{[2-(Methylsulfanyl)ethyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14320522.png)
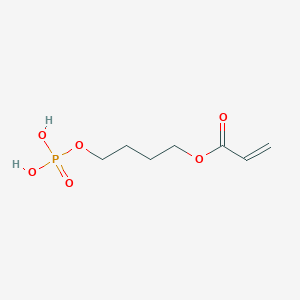

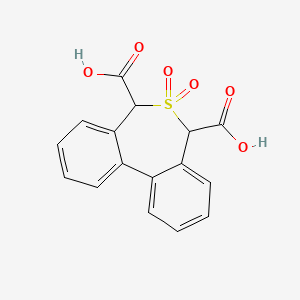

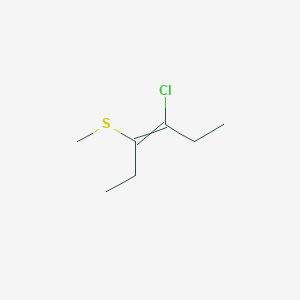
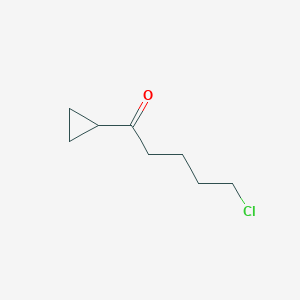
![3-Phenyl-8-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B14320551.png)

![3,3-Dimethyl-N,N-dipropyl-1,5-dioxaspiro[5.5]undecan-9-amine](/img/structure/B14320564.png)
